4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide
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Overview
Description
4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of Derivatives: Derivatives of sulfanilamide, such as 4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide, have been synthesized and characterized using various techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra. Crystal structures are determined using single crystal X-ray diffraction (XRD) (Lahtinen et al., 2014).
Biological Activities
- Antimicrobial Activity: These derivatives have been screened for their antibacterial and antifungal activities against various strains. However, it was observed that the introduction of the benzene ring to CO–NH group or SO2–NH moiety did not result in significant antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Pharmacological Potential
- Cytotoxic and Carbonic Anhydrase Inhibitory Effects: Compounds similar to 4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide have been studied for their cytotoxicity and carbonic anhydrase inhibitory effects. Some derivatives show high tumor selectivity and are considered potential lead compounds for the development of novel anticancer agents (Gul et al., 2016).
Molecular Docking and Computational Studies
- Computational Docking: Molecular docking studies have been conducted to estimate the binding energy of similar sulfonamide derivatives against bacterial receptors. These studies provide insights into the potential anti-bacterial alternatives against resistant pathogens (Saleem et al., 2018).
properties
Molecular Formula |
C25H26ClN3O6S2 |
---|---|
Molecular Weight |
564.1 g/mol |
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide |
InChI |
InChI=1S/C25H26ClN3O6S2/c26-19-7-9-20(10-8-19)28-36(32,33)22-13-14-24(30)23(17-22)27-25(31)18-5-11-21(12-6-18)37(34,35)29-15-3-1-2-4-16-29/h5-14,17,28,30H,1-4,15-16H2,(H,27,31) |
InChI Key |
QHJHZMGPAXDRGP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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